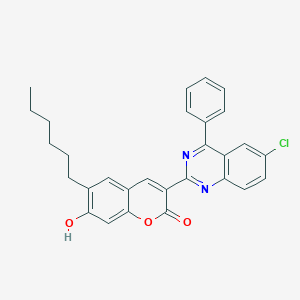![molecular formula C20H23N3O B6484157 2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640892-06-2](/img/structure/B6484157.png)
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a cyclohexene ring, a piperidine ring, and a naphthyridine group .
Molecular Structure Analysis
The cyclohexene ring in the compound is a six-membered carbon ring with one double bond, giving it some degree of unsaturation. The piperidine ring is a six-membered ring with one nitrogen atom, making it a basic structure. The naphthyridine group is a polycyclic compound consisting of two fused six-membered rings .Chemical Reactions Analysis
Cyclohexene can undergo reactions typical of alkenes, such as addition reactions. Piperidine can act as a base and participate in various reactions. Naphthyridine can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the degree of unsaturation, the presence of the basic nitrogen atom, and the aromaticity of the naphthyridine group .Wirkmechanismus
The mechanism of action of 2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine is not yet fully understood. However, it is believed to act as an agonist for the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and pain. In addition, this compound has been found to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In laboratory studies, this compound has been found to have anticonvulsant, anti-inflammatory, and antioxidant activity. In addition, the compound has been found to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase. Furthermore, this compound has been found to increase the permeability of cell membranes, which can be beneficial in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its relatively low cost and availability. In addition, the compound is stable at room temperature and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in organic solvents, which can be hazardous.
Zukünftige Richtungen
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of potential applications in pharmaceuticals and biochemistry. The compound has been studied for its ability to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase, and its potential to be used as an anticonvulsant, anti-inflammatory, and antioxidant. In addition, this compound has been studied for its ability to increase the permeability of cell membranes, which could be beneficial in certain applications. Furthermore, this compound could be studied for its potential to be used as a drug delivery system or as a tool for gene therapy. Finally, further research could be conducted on the mechanism of action of this compound and its potential interactions with other compounds.
Synthesemethoden
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine is synthesized by a process known as the Ugi four-component reaction. This method involves the reaction of an aldehyde, an isocyanide, a carboxylic acid, and an amine. The reaction is catalyzed by an acid such as hydrochloric acid, and the product is an amide. The Ugi four-component reaction has been used to synthesize a variety of compounds, including this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine has been studied extensively due to its potential applications in pharmaceuticals and biochemistry. The compound has been found to have a wide range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and antioxidant activity. In addition, this compound has been studied for its ability to modulate the activity of several enzymes, including cytochrome P450 and cyclooxygenase.
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(17-5-2-1-3-6-17)23-13-10-15(11-14-23)18-9-8-16-7-4-12-21-19(16)22-18/h1-2,4,7-9,12,15,17H,3,5-6,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPMDERLNPCSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)


![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6484179.png)
![2,4,5-trimethyl-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B6484185.png)